1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Description
1-[(Methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a carboxylic acid group at position 4 and a methylsulfanylmethyl (-CH2-S-CH3) group at position 1. The bicyclic scaffold imposes rigidity, while the sulfur-containing substituent introduces unique electronic and steric properties. Its molecular formula is C9H14O3S, with a molecular weight of 202.27 g/mol (calculated).
Properties
CAS No. |
2742657-26-5 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O3S/c1-12-5-8-2-7(3-8,4-11-8)6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
YTDJMYPVQVWQMK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC12CC(C1)(CO2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Ring: The initial step involves the formation of the oxabicyclohexane ring through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound's structure suggests potential biological activities, particularly as a bioisostere for traditional compounds with phenyl rings. Its unique bicyclic framework may allow it to interact with biological macromolecules, such as enzymes and receptors.
Potential Applications in Medicinal Chemistry
1-[(Methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid may serve as a scaffold for designing new pharmaceuticals. Preliminary studies indicate that derivatives of this compound could exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored for its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The carboxylic acid group may contribute to anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
Research conducted on structurally similar compounds has demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that derivatives of this compound could be developed as novel antimicrobial agents.
Case Study 2: Anti-inflammatory Research
A study investigating the anti-inflammatory properties of bicyclic compounds revealed that modifications to the carboxylic acid group can enhance efficacy against inflammation-related pathways in vitro. This indicates a promising direction for future drug development targeting inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methylsulfanyl group may interact with thiol-containing enzymes, affecting their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are compared below with five analogous bicyclic carboxylic acids. Key differences lie in substituent type, position, and physicochemical properties.
Table 1: Structural and Molecular Comparisons
Key Comparative Analyses
Substituent Effects on Reactivity and Stability
- The methylsulfanylmethyl group in the target compound enhances lipophilicity (logP ~1.5 estimated) compared to the hydroxymethyl (logP ~0.2) and fluoromethyl (logP ~0.8) analogs .
- The tert-butoxycarbonyl (Boc) group in CAS 1217862-54-8 provides steric protection for amines, making it a preferred intermediate in peptide synthesis, whereas the target compound’s thioether may oxidize to sulfone derivatives under oxidative conditions .
Synthetic Accessibility
- The methyl-substituted analog (CAS 2168062-80-2) is synthesized via [2+2] photocycloaddition, while the fluoromethyl derivative (CAS 2613381-88-5) requires fluorination reagents like DAST .
- The target compound’s synthesis likely involves thiol-ene coupling or alkylation of a precursor with methylsulfanylmethyl bromide.
Pharmacokinetic and Safety Profiles
- The fluoromethyl analog exhibits higher metabolic stability due to fluorine’s electronegativity, whereas the methylsulfanylmethyl group may undergo cytochrome P450-mediated oxidation .
- Hazard data for the methyl-substituted compound (CAS 2168062-80-2) includes skin/eye irritation (H315, H319) and respiratory sensitization (H335) , while sulfur-containing analogs may pose distinct toxicity risks due to thioether metabolism.
Applications in Drug Design
Biological Activity
1-[(Methylsulfanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound that belongs to the class of bicyclic compounds, specifically the oxabicyclo[2.1.1]hexane derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and the implications of its use in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.24 g/mol. The structure features a bicyclic framework that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O4S |
| Molecular Weight | 188.24 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes often utilize starting materials that contain the requisite functional groups, followed by purification processes such as recrystallization or chromatography to achieve high-purity compounds.
Antimicrobial Properties
Research has indicated that compounds within the oxabicyclo[2.1.1]hexane class exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays that measure the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These studies indicate that the compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. The structural characteristics of the bicyclic framework are believed to enhance its interaction with cellular targets, leading to cell cycle arrest and apoptosis .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study on Antimicrobial Activity : A study demonstrated that a related oxabicyclo compound exhibited potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics .
- Case Study on Anti-inflammatory Activity : Another research effort showed that a derivative reduced edema in animal models by inhibiting specific inflammatory mediators, suggesting therapeutic potential for conditions like arthritis .
- Case Study on Anticancer Properties : A recent investigation into a structurally similar compound revealed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations .
Q & A
Q. What synthetic methodologies are most effective for constructing the 2-oxabicyclo[2.1.1]hexane core in this compound?
The 2-oxabicyclo[2.1.1]hexane scaffold can be synthesized via:
- Iodocyclization : A general approach using iodonium intermediates to form bicyclic structures, enabling diverse functionalization for medicinal chemistry applications .
- Visible-light-induced energy transfer : This method leverages benzoylformate esters and bicyclo[1.1.0]butanes to achieve polysubstituted derivatives in a single step, with aryl group migration enhancing complexity .
- Photocycloaddition : Early routes (e.g., ethyl 3-(2-propenyloxy)propenoate) rely on UV light to trigger cyclization, though yields may vary compared to modern catalytic methods .
Q. How can NMR spectroscopy validate the stereochemistry and regioselectivity of this bicyclic compound?
- 1H-NMR analysis distinguishes endo vs. exo configurations by comparing chemical shifts of bridgehead protons and substituents. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate exhibits distinct splitting patterns due to restricted rotation .
- 13C-NMR identifies carbonyl and oxygenated carbons, critical for confirming carboxylic acid and ether functionalities in the core structure.
Q. What are the key considerations for designing stable derivatives of this compound for biological assays?
- Introduce protecting groups (e.g., tert-butyl carbamate) to the carboxylic acid or methylsulfanyl moieties to prevent undesired reactivity during screening .
- Prioritize substituents with orthogonal exit vectors (e.g., methyl ester or hydroxymethyl groups) to enable downstream functionalization .
Advanced Research Questions
Q. How do 2-oxabicyclo[2.1.1]hexanes serve as bioisosteres for ortho-substituted phenyl rings, and what experimental data support this?
- Geometric validation : The distance between substituents (d ≈ 3.6 Å) and angles (φ1/φ2 ≈ 60°–90°) in 2-oxabicyclo[2.1.1]hexanes closely mimic ortho-phenyl rings, enabling isosteric replacement in drug scaffolds like boscalid and fluxapyroxad .
- Metabolic stability : Substitution with 2-oxabicyclo[2.1.1]hexane in boscalid analogs reduced intrinsic clearance (CIint: 26 → 3 mg min–1 μl–1), outperforming bicyclo[2.1.1]hexane derivatives .
Q. What strategies resolve contradictions in metabolic stability outcomes when using bicyclic bioisosteres across different drug classes?
- Substituent effects : Electron-withdrawing groups (e.g., carboxylic acids) enhance metabolic resistance by reducing cytochrome P450 interactions.
- Scaffold context : In fluxapyroxad analogs, 2-oxabicyclo[2.1.1]hexane improved stability (CIint: 28 → 23), whereas bicyclo[2.1.1]hexane decreased it, highlighting the need for case-specific optimization .
Q. How can computational modeling guide the rational design of 2-oxabicyclo[2.1.1]hexane-containing analogs?
- Use density functional theory (DFT) to calculate bond angles/distances and predict bioisosteric compatibility with target binding pockets.
- Molecular dynamics simulations assess conformational flexibility, ensuring the bicyclic core maintains pharmacophore alignment during receptor interactions .
Data Contradiction Analysis
Q. Why do different synthesis routes for 2-oxabicyclo[2.1.1]hexanes yield conflicting regioselectivity or yields?
- Reaction conditions : Photocycloaddition (e.g., ) may favor endo products under thermal control, while iodocyclization ( ) offers better regiocontrol via transition-state tuning.
- Catalyst selection : Visible-light catalysis ( ) enables aryl migration, but steric hindrance from bulky substituents can divert reaction pathways.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
